molecular formula C11H15N3O4 B13920907 5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid

5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid

Cat. No.: B13920907
M. Wt: 253.25 g/mol
InChI Key: JZTDIMBHFUEWKU-UHFFFAOYSA-N
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Description

5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a carboxylic acid group and an amino group linked to a 1,1-dimethylethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid typically involves multiple steps. One common method includes the protection of amino acids as N-Boc derivatives using di-tert-butyl dicarbonate, followed by esterification with methyl iodide or diazomethane, and acetonization with 2,2-dimethoxypropane under acid catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid is unique due to its specific structural features, such as the pyrimidine ring and the 1,1-dimethylethoxy group

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-8(15)6-12-7-4-13-9(10(16)17)14-5-7/h4-5,12H,6H2,1-3H3,(H,16,17)

InChI Key

JZTDIMBHFUEWKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CN=C(N=C1)C(=O)O

Origin of Product

United States

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